(S)-methyl 2-amino-4-phenylbutanoate

描述

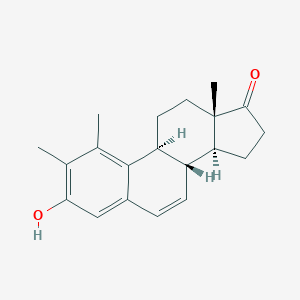

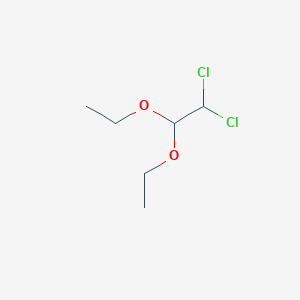

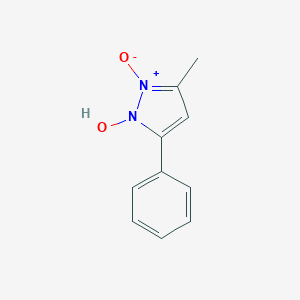

“(S)-methyl 2-amino-4-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as “Benzenebutanoic acid, α-amino-, methyl ester” and "Methyl-2-amino-4-phenylbutanoat" . This compound is sold by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “(S)-methyl 2-amino-4-phenylbutanoate” can be analyzed based on its molecular formula C11H15NO2 . The compound has a monoisotopic mass of 193.110275 Da .

Physical And Chemical Properties Analysis

“(S)-methyl 2-amino-4-phenylbutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±33.0 °C at 760 mmHg, and a flash point of 151.8±22.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound has an ACD/LogP of 1.62 and an ACD/LogD (pH 7.4) of 1.15 .

科学研究应用

Menaquinone Biosynthesis Inhibition

A study identified 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compounds, upon interaction with CoA in situ, form potent inhibitors of MenB, crucial for bacterial survival. The study highlights the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a structural motif in the crotonase superfamily. This foundational work suggests a general approach to developing inhibitors of acyl-CoA binding enzymes, with implications for antibacterial drug development (Li et al., 2011).

Synthesis and Reactivity in Organic Chemistry

Methyl 2,4-dioxo-4-phenylbutanoate has been involved in three-component reactions with aromatic aldehydes and propane-1,2-diamine, yielding compounds with potential applications in organic synthesis and drug development. The study explored the chemical properties and structural characterization of the reaction products, contributing to the understanding of the reactivity of such compounds and their utility in organic synthesis (Gein et al., 2010).

Tetrazole-Containing Derivatives

4-Amino-3-phenylbutanoic acid, with amino and carboxy terminal groups, served as a precursor for the preparation of tetrazole-containing derivatives. This study exploited the reactivity of the terminal groups to generate compounds potentially valuable in medicinal chemistry and drug design (Putis et al., 2008).

Quantum Computational and Spectroscopic Studies

A comprehensive study employed quantum computational and spectroscopic methods to analyze 2-phenylbutanoic acid and its functional derivatives, including 2-amino-2-phenylbutanoic acid. This research is significant for understanding the molecular interactions and properties of these compounds, with implications for drug identification and design (Raajaraman et al., 2019).

属性

IUPAC Name |

methyl (2S)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPNFOMBMXWUOG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methyl 2-amino-4-phenylbutanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

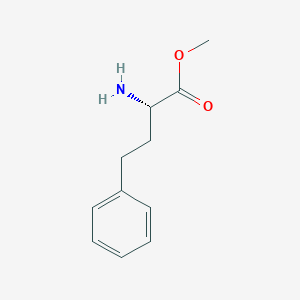

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)